2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Muscarinic receptor pharmacology Radioligand binding assay Recombinant human receptors

Source racemic Tolterodine (CAS 124936-74-9) as a critical, non-selective muscarinic (M1-M5) antagonist comparator. Differentiated by a 29% lower adverse event rate vs. oxybutynin, making it the preferred benchmark for OAB pharmacotherapy, analytical method validation (AMV), and impurity profiling. Essential for reproducible radioligand binding assays and preclinical safety studies. Ideal for ANDA submissions and QC applications.

Molecular Formula C22H31NO
Molecular Weight 325.5 g/mol
CAS No. 124936-74-9
Cat. No. B055050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
CAS124936-74-9
Molecular FormulaC22H31NO
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3
InChIKeyOOGJQPCLVADCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol: Technical and Procurement Baseline


2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (CAS: 124936-74-9), chemically and commercially known as racemic Tolterodine, is a synthetic tertiary amine that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its primary use in research and industry is as a comparator or reference standard in studies of overactive bladder (OAB) pharmacotherapy and muscarinic receptor pharmacology. As a racemic mixture, it possesses a specific chiral signature and is often used as an analytical reference impurity or as a starting point for generating active metabolites [2]. For procurement decisions, its value lies in its well-characterized, non-selective binding profile and its role as a foundational compound in the antimuscarinic class.

Why Not Any Antimuscarinic? The Case for Quantified Differentiation of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol


In scientific and industrial contexts, substituting 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol with another antimuscarinic agent is invalid due to quantifiable differences in receptor subtype affinity, functional tissue selectivity, central nervous system (CNS) penetration, and clinical tolerability. While other drugs like oxybutynin, darifenacin, or solifenacin share the same broad mechanism, their specific quantitative profiles diverge significantly, impacting experimental outcomes and analytical method development. The evidence presented below demonstrates that this compound's non-selective binding profile [1], balanced tissue selectivity [2], and distinct CNS safety [3] are not interchangeable with its analogs, making it a critical comparator or reference standard rather than a generic substitute.

Quantitative Differentiation Guide: 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol vs. Key Comparators


Receptor Subtype Binding Profile: Non-Selective Affinity Across M1-M5

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol demonstrates a non-selective binding profile across human M1-M5 muscarinic receptor subtypes, with Ki values ranging from 3.0 nM to 5.0 nM [1]. This contrasts with M3-selective agents like darifenacin, which exhibits a Ki of 0.79 nM for M3 but 46 nM for M2 [1]. The target compound's balanced, low-nanomolar affinity across all subtypes differentiates it from both highly selective and less potent analogs, making it essential for studies investigating pan-muscarinic antagonism.

Muscarinic receptor pharmacology Radioligand binding assay Recombinant human receptors

Bladder Selectivity: Quantitative In Vitro Advantage Over Parotid Gland

In human tissue homogenates, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol exhibits a statistically significant (p<0.05) higher affinity for muscarinic receptors in the bladder mucosa and detrusor muscle compared to the parotid gland, indicating pharmacologic selectivity for the target organ [1]. While the study quantifies the effect as a significant difference, it notes that the selectivity is larger for fesoterodine and its active metabolite 5-HMT [1]. This demonstrates a functional advantage over non-selective agents in the bladder, but a lower degree of selectivity compared to prodrug formulations.

Bladder selectivity Overactive bladder Tissue binding assay

CNS Penetration: Absence of Central Muscarinic Receptor Binding In Vivo

Following oral administration in mice, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol shows a low level of binding activity at central muscarinic receptors, a key differentiator from oxybutynin [1]. At an oral dose of 6.31 µmol/kg, tolterodine achieved bladder receptor binding comparable to a 76.1 µmol/kg dose of oxybutynin. However, oxybutynin administration resulted in a 2-fold increase in Kd values for cerebral cortical muscarinic receptors, indicating significant CNS penetration, whereas tolterodine did not produce this effect [1]. This suggests a superior CNS safety margin for the target compound at doses achieving equivalent peripheral efficacy.

CNS safety Blood-brain barrier penetration In vivo binding assay

Clinical Tolerability: Superior Safety Profile vs. Oxybutynin in Pediatric Population

In a randomized controlled trial of 204 children with idiopathic overactive bladder, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol demonstrated comparable efficacy to oxybutynin (effective rate: 89% vs. 92%, p>0.05) but with a significantly superior safety profile [1]. The incidence of adverse events was 28% in the tolterodine-treated group compared to 57% in the oxybutynin-treated group (p<0.05) [1]. This 29% absolute risk reduction in adverse events makes it a preferred comparator in pediatric research settings where tolerability is paramount.

Pediatric overactive bladder Clinical tolerability Adverse event profile

Recommended Scientific and Industrial Applications for 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol


Non-Selective mAChR Antagonist in In Vitro Pharmacology

Use as a positive control or comparator in radioligand binding and functional assays requiring a balanced, high-affinity antagonist of all muscarinic receptor subtypes (M1-M5). Its well-characterized Ki values (3.0-5.0 nM) provide a reliable benchmark for evaluating new chemical entities or studying mAChR signaling pathways. [1]

Reference Standard for Analytical Method Development and ANDA Submissions

Employed as a primary reference standard or impurity marker in the development and validation of analytical methods (e.g., HPLC, LC-MS) for Tolterodine-containing pharmaceutical products, including ANDA submissions. Its precise characterization ensures regulatory compliance in quality control (QC) and method validation (AMV) protocols. [2]

Comparator in Preclinical Studies of Bladder Selectivity and CNS Safety

Serve as a critical comparator in preclinical in vivo models (e.g., rodent models of OAB) to benchmark new antimuscarinic agents. Its quantified profile—specifically, its moderate bladder selectivity over the parotid gland [3] and its lack of significant CNS receptor binding at therapeutic doses [4]—makes it an ideal reference for assessing tissue-specific targeting and minimizing central nervous system side effects.

Tolerability Benchmark in Pediatric and Long-Term Dosing Research

Utilize as a reference compound in pediatric research or long-term dosing studies where adverse event profiles are a primary endpoint. Its clinically demonstrated 29% lower adverse event rate compared to oxybutynin [5] provides a validated baseline for evaluating the safety and tolerability of new therapies in sensitive populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.